2-(4-amino-2,3-dihydro-1H-isoindol-2-yl)propan-1-ol
Overview
Description
The compound “2-(4-amino-2,3-dihydro-1H-isoindol-2-yl)propan-1-ol” is a derivative of isoindoline . Isoindoline is a heterocyclic organic compound with a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing ring . The structure of isoindoline is similar to indoline, except that the nitrogen atom is in the 2 position instead of the 1 position of the five-membered ring .
Synthesis Analysis
The synthesis of isoindoline derivatives can be achieved by 1,2-addition of a nucleophile onto a bifunctional ε-benzoiminoenoates followed by intramolecular aza-Michael reaction . Another route involves [3+2] cycloaddition of the azomethine ylides (e.g. (CH2)2NR) to quinone in the presence of suitable catalysts . These methods have also been adapted to give chiral derivatives .Molecular Structure Analysis
The molecular structure of isoindoline consists of a six-membered benzene ring fused to a five-membered nitrogen-containing ring . The nitrogen atom is in the 2 position of the five-membered ring .Chemical Reactions Analysis
Isoindoline derivatives can undergo various chemical reactions due to the presence of the nitrogen atom and the fused ring structure . The exact chemical reactions that “this compound” can undergo would depend on the specific conditions and reagents used.Scientific Research Applications
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Mechanism of Action
Target of Action
Similar compounds such as imidazole and indole derivatives have been found to bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.
Mode of Action
It can be inferred from related compounds that it may interact with its targets, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been found to possess various biological activities, affecting a broad range of biochemical pathways .
Pharmacokinetics
Similar compounds are known to be highly soluble in water and other polar solvents , which could suggest good bioavailability for this compound.
Result of Action
Similar compounds have been found to possess various biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
Similar compounds are known to be stable under a variety of conditions .
properties
IUPAC Name |
2-(4-amino-1,3-dihydroisoindol-2-yl)propan-1-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-8(7-14)13-5-9-3-2-4-11(12)10(9)6-13/h2-4,8,14H,5-7,12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZDIFBMUSWOJHD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)N1CC2=C(C1)C(=CC=C2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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